1-{[3-(1H-indol-3-yl)propanoyl]oxy}pyrrolidine-2,5-dione
Description
1-{[3-(1H-Indol-3-yl)propanoyl]oxy}pyrrolidine-2,5-dione is a synthetic derivative of the pyrrolidine-2,5-dione (succinimide) scaffold, functionalized with a 3-(1H-indol-3-yl)propanoyl group. This compound was designed as a multi-target ligand for central nervous system (CNS) disorders, particularly depression, by targeting serotonin (5-HT1A) and dopamine (D2) receptors while inhibiting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters . Its structural core, the 3-(1H-indol-3-yl)pyrrolidine-2,5-dione moiety, is critical for binding to monoaminergic targets, as demonstrated in receptor affinity assays .
Properties
Molecular Formula |
C15H14N2O4 |
|---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C15H14N2O4/c18-13-6-7-14(19)17(13)21-15(20)8-5-10-9-16-12-4-2-1-3-11(10)12/h1-4,9,16H,5-8H2 |
InChI Key |
OCZQAHPMYJWZAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Maleimide and Indole Condensation
One of the most established routes involves the condensation of indole derivatives with maleimide compounds, which forms the core pyrrolidine-2,5-dione structure fused with the indole moiety.
- Reactants: Indole (6a) and maleimide (63)
- Solvent: Acetic acid
- Atmosphere: Inert nitrogen
- Temperature: Reflux
- Duration: 48 hours
- Dissolve indole (10 mmol) and maleimide (30 mmol) in acetic acid (50 mL)
- Reflux under nitrogen atmosphere for 48 hours, monitoring progress via thin-layer chromatography
- Concentrate the mixture using rotary evaporation
- Extract the product with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize residual acids
- Purify via recrystallization or chromatography
- Approximately 89% yield of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione
Reference:
- This method is adapted from multiple literature sources, including chemical synthesis reports and patents, notably from ChemicalBook and PubMed studies.
Functionalization with Propanoyl Oxy Group
The key challenge in synthesizing 1-{[3-(1H-indol-3-yl)propanoyl]oxy}pyrrolidine-2,5-dione is the selective esterification of the pyrrolidine-2,5-dione core with a 3-(1H-indol-3-yl)propanoyl group.
Esterification via Activation of the Carboxylic Acid
- Synthesize the 3-(1H-indol-3-yl)propanoyl chloride or acid chloride derivative as an activated intermediate.
- React the acid chloride with the hydroxyl group of the pyrrolidine-2,5-dione under basic conditions (e.g., pyridine or triethylamine) to form the ester linkage.
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: 0°C to room temperature
- Duration: 2-4 hours
- Prepare the acid chloride from 3-(1H-indol-3-yl)propanoic acid using thionyl chloride or oxalyl chloride
- Add the acid chloride dropwise to a solution of pyrrolidine-2,5-dione in dry solvent with a base
- Stir and monitor via TLC
- Purify by chromatography
Alternative Approach: Carbodiimide-Mediated Coupling
- Use coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalytic 4-dimethylaminopyridine (DMAP)
- React 3-(1H-indol-3-yl)propanoic acid with pyrrolidine-2,5-dione hydroxyl group
- Solvent: Dimethylformamide or dichloromethane
- Temperature: Room temperature
- Duration: 12-24 hours
- Formation of the ester linkage with high selectivity and yield
Summary of Preparation Methods
| Method | Reactants | Key Reagents | Solvent | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Condensation of Indole and Maleimide | Indole, Maleimide | Acetic acid | Reflux, inert atmosphere | 48 hours | Direct core synthesis | Requires purification |
| Acid chloride coupling | 3-(1H-indol-3-yl)propanoic acid, Pyrrolidine-2,5-dione | Thionyl chloride, DCC | Dichloromethane | Room temp | High efficiency | Multiple steps |
| Carbodiimide-mediated esterification | 3-(1H-indol-3-yl)propanoic acid | DCC or EDC, DMAP | Dimethylformamide | Room temp | Mild conditions | Possible side reactions |
Data Tables
Table 1: Comparison of Synthetic Methods
| Method | Reactants | Conditions | Yield | Purification | Notes |
|---|---|---|---|---|---|
| Maleimide-Indole Condensation | Indole + Maleimide | Reflux in acetic acid | ~89% | Recrystallization | Core scaffold synthesis |
| Acid chloride coupling | Acid chloride + Pyrrolidine-2,5-dione | Room temp, DCM | 75-85% | Chromatography | Ester formation |
| Carbodiimide coupling | Acid + Pyrrolidine-2,5-dione | Room temp, DMF | 80-90% | Chromatography | Mild, selective |
Chemical Reactions Analysis
1-{[3-(1H-indol-3-yl)propanoyl]oxy}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxindole derivatives.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions, using reagents such as halogens or nitro compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives with potential biological activities.
Mechanism of Action
The mechanism of action of 1-{[3-(1H-indol-3-yl)propanoyl]oxy}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as serotonin receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter levels in the brain. This interaction can lead to various pharmacological effects, including mood regulation and anxiolytic properties .
Comparison with Similar Compounds
Key Data Tables
Table 1: Receptor Binding Profiles of CNS-Targeted Analogs
| Compound | 5-HT1A (Ki, nM) | D2 (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) | DAT (Inhibition/ Ki, nM) |
|---|---|---|---|---|---|
| Parent Compound* | 3.2–9.2 | 40–167 | 9.2–47.0 | 40–167 | 43–288 |
| Compound 31 | 3.2 | N/A | N/A | N/A | N/A |
| Vigabatrin (Ref) | N/A | N/A | N/A | N/A | IC₅₀ = 100.5–160.4 µM |
*Data aggregated from compounds 4, 11, and related derivatives .
Table 2: Structural Modifications and Therapeutic Outcomes
| Compound Class | Structural Feature | Primary Target | Therapeutic Application |
|---|---|---|---|
| 7-Azaindole Derivatives | 7-Azaindole substitution | SERT/5-HT1A/D2 | Depression |
| Piperidine Derivatives | Piperidine ring | 5-HT1A | Depression |
| GABA-T Inhibitors | Aryloxy substituents | GABA-Transaminase | Anticonvulsant |
| DSP Crosslinker | Dithiodipropionate groups | Bioconjugation | Research Tools |
Biological Activity
1-{[3-(1H-indol-3-yl)propanoyl]oxy}pyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to pyrrolidine derivatives, which are known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and research findings.
Chemical Structure
The molecular formula of this compound is . The compound features an indole moiety linked to a pyrrolidine-2,5-dione structure, which is crucial for its biological activity.
Synthesis
The synthesis of this compound often involves multi-step processes utilizing starting materials such as indole derivatives and pyrrolidine diones. One common synthetic route includes:
- Formation of the Indole Derivative : Starting from indole and appropriate acylating agents.
- Coupling Reaction : The indole derivative is then coupled with a pyrrolidine dione under specific conditions to yield the target compound.
Anticancer Properties
Research indicates that compounds related to this compound exhibit antiproliferative effects against various cancer cell lines. For instance:
- MCF7 Cell Line : Studies have shown that derivatives demonstrate IC50 values ranging from 3.5 to 5.0 µM, indicating significant effectiveness in inhibiting cancer cell growth compared to standard chemotherapeutics like 5-fluorouracil and sunitinib .
The mechanism by which this compound exerts its biological effects may involve:
- Modulation of Enzymatic Activity : It has been suggested that this compound can inhibit key enzymes involved in cancer progression, such as aromatase and cytochrome P450 isoenzymes .
- Induction of Apoptosis : Evidence supports that the compound promotes apoptotic pathways in cancer cells, leading to programmed cell death .
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Inhibition of Aromatase : A study demonstrated that pyrrolidine derivatives could inhibit human placental aromatase with IC50 values comparable to established inhibitors .
- Anticonvulsant Activity : Some derivatives have shown potential anticonvulsant properties through modulation of neurotransmitter systems, indicating their versatility in therapeutic applications .
Comparative Analysis
A comparative analysis of the biological activity of this compound with other related compounds reveals its unique profile:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
